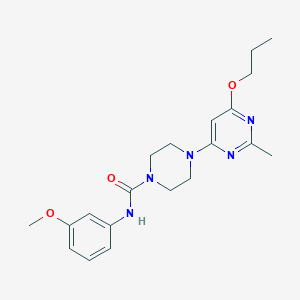

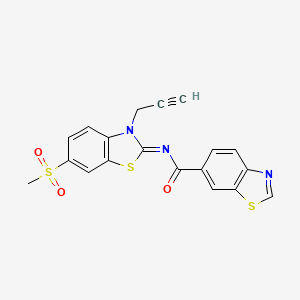

![molecular formula C13H14N8O B2480687 N-méthyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azétidin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2198365-71-6](/img/structure/B2480687.png)

N-méthyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azétidin-3-yl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N8O and its molecular weight is 298.31. The purity is usually 95%.

BenchChem offers high-quality N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

L’échafaudage triazolothiadiazine présente des propriétés anticancéreuses prometteuses. Les chercheurs ont synthétisé des dérivés de ce composé et évalué leur efficacité contre diverses lignées cellulaires cancéreuses. Ces dérivés interfèrent avec des processus cellulaires critiques, tels que la régulation du cycle cellulaire, l’apoptose et l’angiogenèse. De plus, ils peuvent inhiber des enzymes spécifiques ou des voies de signalisation impliquées dans la progression du cancer .

Effets antimicrobiens

Le composé présente une activité antimicrobienne contre les bactéries et les champignons. Des études in vitro ont montré son efficacité contre Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumonia et Candida albicans. Ces résultats suggèrent son potentiel en tant qu’agent antimicrobien novateur .

Propriétés analgésiques et anti-inflammatoires

Les dérivés de la triazolothiadiazine ont été étudiés pour leurs effets analgésiques et anti-inflammatoires. Ces composés peuvent moduler la perception de la douleur et supprimer les réponses inflammatoires. Comprendre leurs mécanismes d’action pourrait conduire au développement de nouveaux médicaments analgésiques .

Activité antioxydante

Le composé présente des propriétés antioxydantes, qui sont cruciales pour lutter contre le stress oxydatif et prévenir les dommages cellulaires. Les antioxydants jouent un rôle essentiel dans le maintien de la santé générale et la réduction du risque de maladies chroniques .

Inhibition enzymatique

Diverses enzymes sont des cibles potentielles de médicaments, et les dérivés de la triazolothiadiazine interagissent avec elles. Parmi celles-ci :

Potentiel antiviral

Les dérivés de la triazolothiadiazine ont été étudiés pour leur activité antivirale. Leur capacité à inhiber la réplication ou l’entrée virale pourrait être précieuse dans la lutte contre les infections virales .

Agents antituberculeux

Compte tenu de la charge mondiale de la tuberculose, les composés présentant une activité antituberculeuse sont cruciaux. Les chercheurs ont étudié le potentiel des triazolothiadiazines dans ce contexte .

Études de relation structure-activité (SAR)

Comprendre la relation entre la structure du composé et son activité biologique est essentiel à la conception de médicaments. Les chercheurs ont mené des études de SAR afin d’optimiser les propriétés pharmacologiques des 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. Des études de pharmacomodulation in silico et de modélisation moléculaire ont également contribué à cette compréhension .

En résumé, la N-méthyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azétidin-3-yl)-1H-pyrazole-4-carboxamide est très prometteuse dans divers domaines thérapeutiques. Sa structure unique et ses propriétés multifonctionnelles en font un candidat intéressant pour le développement de médicaments. Les chercheurs continuent d’explorer son potentiel, dans le but de créer de nouveaux médicaments pour les maladies multifonctionnelles . 🌟

Pour des informations plus détaillées, vous pouvez vous référer aux articles de recherche suivants :

- Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10), 1–24Lire l’article complet ici .

- D’autres études pertinentes incluent celles sur la synthèse assistée par micro-ondes, les applications cardiovasculaires, et plus encore . 📚

Mécanisme D'action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.

Mode of Action

It is believed to interact with the cell division protein zipa, potentially inhibiting its function . This could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria.

Biochemical Pathways

Given its target, it is likely that it impacts thebacterial cell division pathway .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell division. By targeting the Cell division protein ZipA, it may disrupt the normal division process of the bacteria, potentially leading to bacterial death or growth inhibition .

Propriétés

IUPAC Name |

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8O/c1-19(13(22)9-4-14-15-5-9)10-6-20(7-10)12-3-2-11-17-16-8-21(11)18-12/h2-5,8,10H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZSLIBGQZNMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CNN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

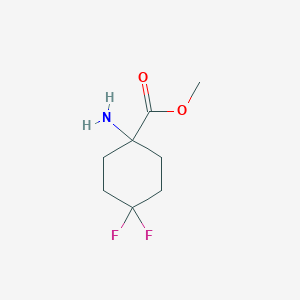

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

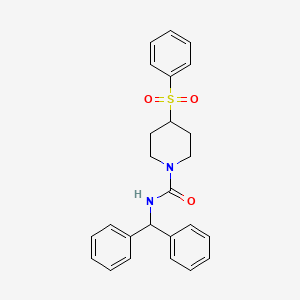

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

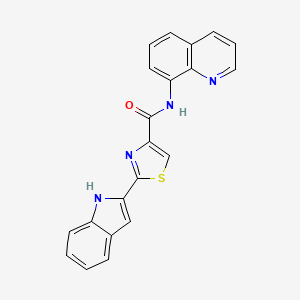

![2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2480613.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2480618.png)

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)

![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)